

# 4-Bromo-3,5-dimethylisoxazole NMR and mass spectrometry data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238

[Get Quote](#)

## Introduction

**4-Bromo-3,5-dimethylisoxazole** (CAS No: 10558-25-5) is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its isoxazole core is a key pharmacophore in a variety of biologically active molecules.[2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Bromo-3,5-dimethylisoxazole**, grounded in fundamental principles and established experimental protocols.

The molecule possesses a molecular formula of  $C_5H_6BrNO$  and a molecular weight of approximately 176.01 g/mol.[3][4] Its structure is characterized by a five-membered isoxazole ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.

Caption: Molecular Structure of **4-Bromo-3,5-dimethylisoxazole**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Bromo-3,5-dimethylisoxazole**, both  $^1H$  and  $^{13}C$  NMR

provide definitive structural information.

## <sup>1</sup>H NMR Analysis: Predicted Spectrum

The causality behind the predicted <sup>1</sup>H NMR spectrum lies in the molecule's symmetry. The two methyl groups at the C3 and C5 positions are chemically equivalent due to the plane of symmetry bisecting the O-N bond and the C4-Br bond. Consequently, they are expected to resonate at the same chemical shift, producing a single, sharp signal.

- Signal: A singlet integrating to 6 protons (6H).
- Predicted Chemical Shift (δ): Approximately 2.3 - 2.5 ppm. This estimation is based on typical chemical shifts for methyl groups attached to an sp<sup>2</sup>-hybridized carbon within a heterocyclic aromatic system.<sup>[5]</sup> The exact shift will be solvent-dependent.<sup>[6][7]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Bromo-3,5-dimethylisoxazole**

Protons	Predicted δ (ppm)	Multiplicity	Integration
2 x -CH <sub>3</sub>	2.3 - 2.5	Singlet (s)	6H

## <sup>13</sup>C NMR Analysis: Predicted Spectrum

In the proton-decoupled <sup>13</sup>C NMR spectrum, three distinct signals are anticipated, corresponding to the three unique carbon environments in the molecule.

- C3 and C5 Carbons: These two carbons are equivalent and will produce a single signal. Their chemical shift will be significantly downfield due to their position within the heterocyclic ring and attachment to the electronegative nitrogen and oxygen atoms.
- C4 Carbon: This carbon is directly bonded to the bromine atom. The strong electron-withdrawing and shielding effects of bromine will place this signal significantly upfield compared to an unsubstituted C4 carbon in a similar isoxazole. Studies on related 3,5-diaryl-4-bromoisoxazoles confirm that the C4 signal is highly sensitive to substitution.<sup>[8]</sup>
- Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the typical aliphatic region.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Bromo-3,5-dimethylisoxazole**

Carbon Atom	Predicted $\delta$ (ppm)	Rationale
C3, C5	160 - 170	$\text{sp}^2$ carbons in a heteroaromatic ring, adjacent to N and O.
C4	95 - 105	$\text{sp}^2$ carbon bonded to bromine; strong shielding effect.
2 x -CH <sub>3</sub>	10 - 15	$\text{sp}^3$ carbons of the methyl groups.

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on solvent and experimental conditions.[\[9\]](#)[\[10\]](#)

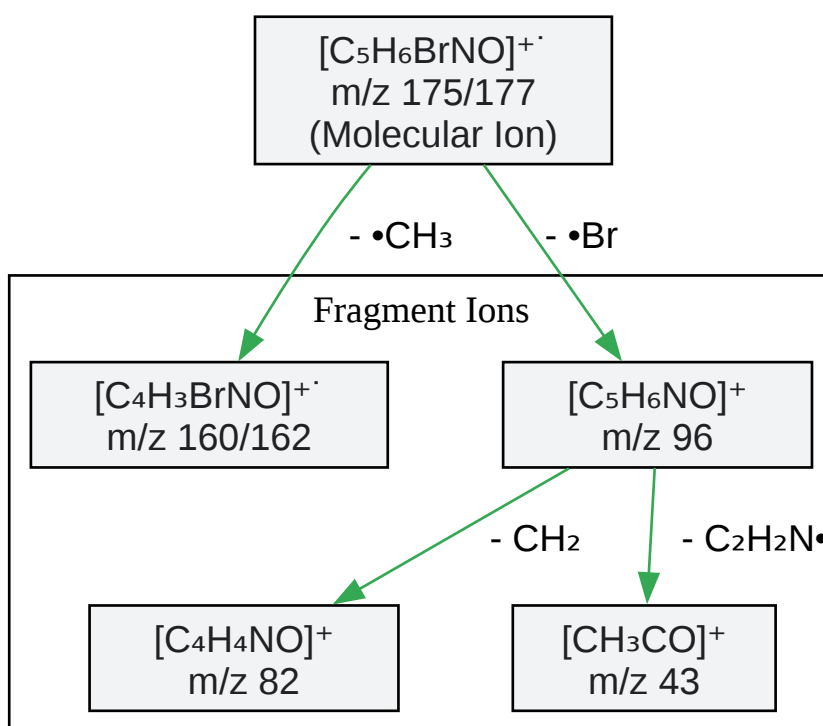
## Experimental Protocol: NMR Sample Preparation

The integrity of NMR data is critically dependent on meticulous sample preparation.[\[11\]](#)[\[12\]](#) The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

### Methodology:

- **Sample Weighing:** Accurately weigh 5-25 mg of **4-Bromo-3,5-dimethylisoxazole** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[\[12\]](#)[\[13\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) to the vial.[\[11\]](#)
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Filtering and Transfer:** Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any dust or solid particles that can disrupt the magnetic field homogeneity.[\[14\]](#)[\[15\]](#)

- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
- Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.<sup>[14]</sup>



[Click to download full resolution via product page](#)

Caption: Predicted EI fragmentation pathways for the compound.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing a volatile, thermally stable liquid like **4-Bromo-3,5-dimethylisoxazole**. It provides both retention time data for separation and mass spectra for identification.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrument Setup:
  - GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl polysiloxane).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Injection: Inject 1  $\mu$ L of the sample solution in splitless or split mode, with an injector temperature of ~250°C.
- GC Temperature Program: An example program would be:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 250°C.
  - Final hold: Hold at 250°C for 5 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: ~230°C.
  - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the associated mass spectrum, paying close attention to the molecular ion pair (m/z 175/177) and the key fragment ions to confirm the structure.

**This protocol is a standard starting point and may require optimization for specific**

## instrumentation and analytical goals. [18][19]

### References

- Organomation.
- Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
- PubMed.
- Iowa State University.
- ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- MDPI. A Mechanism Study on the (+)
- National Center for Biotechnology Information.
- ResearchGate. <sup>13</sup>C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
- University College London.
- pubs.acs.org. NMR Chemical Shifts. [Link]
- ResearchGate.
- ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. [Link]
- University of Cambridge. NMR Sample Preparation. [Link]
- U.S. Environmental Protection Agency.
- MDPI.
- Organic Chemistry Data. NMR Spectroscopy :: <sup>1</sup>H NMR Chemical Shifts. [Link]
- ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]
- Wiley Online Library. Supporting Information for "Self-Assembly of a Pd(II)
- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: <sup>13</sup>C NMR Chemical Shifts. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-3,5-dimethylisoxazole CAS#: 10558-25-5 [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. sites.bu.edu [sites.bu.edu]
- To cite this document: BenchChem. [4-Bromo-3,5-dimethylisoxazole NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080238#4-bromo-3-5-dimethylisoxazole-nmr-and-mass-spectrometry-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)